molecular formula C26H20NO4- B591742 Snarf-1 CAS No. 126208-12-6

Snarf-1

Cat. No. B591742
CAS RN: 126208-12-6
M. Wt: 411.455
InChI Key: XULVEFCFZBLKOP-IEOVAKBOSA-N
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Description

SNARF-1, also known as Carboxy-SNARF-1, is a long-wavelength fluorescent pH indicator . It is a cell-impermeant pH indicator, which means it does not permeate the cell membrane . The pKa of SNARF-1 is approximately 7.5, making it useful for measuring pH changes between pH 7 and pH 8 . It exhibits a significant pH-dependent emission shift from yellow-orange to deep red fluorescence under acidic and basic conditions, respectively .


Synthesis Analysis

The synthesis of SNARF-1 involves the use of lipid-linked pH sensors employing amine-reactive forms of seminaphthorhodafluors (SNARF®-1 dye) and rhodamine probes . The synthesis process allows for efficient detergent-based reconstitution of these pH indicators into liposomes .


Molecular Structure Analysis

The molecular structure of SNARF-1 allows it to undergo a pH-dependent wavelength shift . This property enables the ratio of the fluorescence intensities from the dye at two emission wavelengths to be used for more accurate determinations of pH . The dye is typically excited at one wavelength, between 488 nm and 530 nm, while monitoring the fluorescence emission at two wavelengths, typically about 580 nm and 640 nm .


Chemical Reactions Analysis

SNARF-1 is used in various chemical reactions, particularly in the study of cell proliferation . It is cell permeable in its cell-permeant acetomethyl ester form and diffuses passively into the cells where after deacetylation it is captured by cellular esterases .


Physical And Chemical Properties Analysis

SNARF-1 is a red laser dye that emits light in the far-red channel . Its absorption and fluorescence emission wavelengths are not very sensitive to the solvent polarity, while the fluorescence intensities decrease with the increase in solvent polarity .

Mechanism of Action

SNARF-1 can serve as a substrate for the MRP1 (multidrug resistance-associated protein-1) drug transporter, to measure the activity of the MRP1 transporter . For this purpose, an acetomethoxyester group is added to SNARF-1 .

Future Directions

The future directions of SNARF-1 research could involve its use in various fields such as biomedical science, where the laser with a wavelength less than 600 nm has higher energy and easily causes damage to biological tissues . Additionally, the short-wavelength laser always displays shallower tissue penetration depth, which is unfavorable to the detection and treatment of deep tissues . Therefore, it is necessary to modify the molecular structure of traditional rhodamine dye to obtain the red or near-infrared rhodamine laser dyes .

properties

IUPAC Name

deuteride;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULVEFCFZBLKOP-IEOVAKBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20NO4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Snarf-1

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